3-Pyridin-4-yl-butan-1-ol

Description

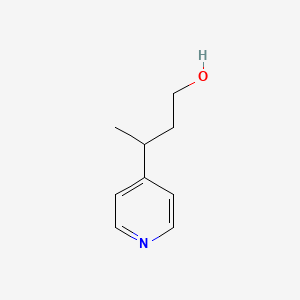

3-Pyridin-4-yl-butan-1-ol is a pyridine derivative characterized by a four-carbon butanol chain with a pyridin-4-yl substituent at the third carbon position. The hydroxyl group (-OH) at the terminal (first) carbon and the aromatic pyridine ring confer unique physicochemical properties, making it a compound of interest in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

3-pyridin-4-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8(4-7-11)9-2-5-10-6-3-9/h2-3,5-6,8,11H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOPEJPOJZWHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89151-48-4 | |

| Record name | γ-Methyl-4-pyridinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89151-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Pyridin-4-yl-butan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 4-pyridinecarboxaldehyde with a Grignard reagent, followed by reduction. The reaction conditions typically involve the use of an inert atmosphere and room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-(4-pyridyl)-3-butyn-1-ol using platinum (IV) oxide as a catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-yl-butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of pyridine ketones or aldehydes.

Reduction: Formation of pyridine alcohols or amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Pyridin-4-yl-butan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-Pyridin-4-yl-butan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 3-Pyridin-4-yl-butan-1-ol and its analogs:

Key Observations:

Positional Isomerism: 4-(Pyridin-3-yl)butan-1-ol differs from the target compound in the position of the pyridine ring (C₃ vs. C₄) and the butanol chain.

Functional Group Complexity : The propargyl alcohol derivative in introduces a triple bond and benzyloxy group, increasing steric hindrance and reactivity compared to the simpler hydroxyl-pyridine system of this compound.

Chain Length and Polarity : 3-(3-Hydroxypropyl)pyridin-4-ol has a shorter carbon chain and an additional hydroxyl group on the pyridine ring, enhancing hydrophilicity relative to the target compound.

Physicochemical and Hazard Profiles

While explicit data for this compound are unavailable, inferences can be drawn from analogs:

- Solubility : Pyridine derivatives with hydroxyl groups (e.g., 4-(Pyridin-3-yl)butan-1-ol) typically exhibit moderate water solubility due to hydrogen bonding, though this decreases with longer carbon chains .

- Hazards : 4-(Pyridin-3-yl)butan-1-ol is classified with GHS warnings (e.g., H315, H319, H335) for skin/eye irritation and respiratory toxicity . Similar hazards may apply to this compound, though substituent positioning could modulate reactivity.

Biological Activity

Overview

3-Pyridin-4-yl-butan-1-ol, also known as 4-(Pyridin-3-yl)butan-1-ol, is an organic compound with the molecular formula C9H13NO. This compound features a pyridine ring linked to a butanol chain, which contributes to its diverse chemical and biological properties. Its unique structure makes it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Synthesis Methods

Several synthetic routes have been established for producing this compound, including:

- Grignard Reaction : Reaction of 4-pyridinecarboxaldehyde with a Grignard reagent followed by reduction.

- Catalytic Hydrogenation : In industrial settings, catalytic hydrogenation of 4-(4-pyridyl)-3-butyn-1-ol using platinum (IV) oxide as a catalyst is common, yielding high purity and yield.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It acts as a ligand that can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to several biological effects, including:

- Antimicrobial Activity : Inhibition of microbial growth.

- Anticancer Properties : Induction of apoptosis in cancer cells.

Case Studies and Research Findings

Research has indicated several promising biological activities associated with this compound:

- Antimicrobial Studies :

- A study demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial effects against various bacterial strains. The efficacy was linked to the presence of the hydroxyl group and the pyridine moiety.

- Anticancer Research :

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 4-(Pyridin-3-yl)butan-1-one | Not specified | Features a ketone instead of an alcohol group |

| 4-Amino-N-methylpyridine | Not specified | Methylated derivative affecting solubility |

| 4-Amino-3-(pyridin-4-yl)butan-1-ol | Not specified | Contains an amino group enhancing biological activity |

The comparative analysis highlights the unique characteristics of this compound, particularly its hydroxyl functionality, which may confer specific biological activities not present in other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.